molecular formula C15H15ClN2O2S2 B6420930 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 941255-79-4

2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6420930
CAS No.: 941255-79-4
M. Wt: 354.9 g/mol
InChI Key: BRLBVFHBUXNCBY-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a thiazole ring, a morpholine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The morpholine ring is introduced via nucleophilic substitution reactions. The chlorophenyl group is usually incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the chlorophenyl group can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(piperidin-4-yl)ethan-1-one
  • 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(pyrrolidin-4-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the morpholine ring, which can enhance its pharmacokinetic properties. The specific arrangement of functional groups also allows for unique interactions with biological targets, potentially leading to distinct therapeutic effects.

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S2/c16-12-3-1-2-11(8-12)13-9-21-15(17-13)22-10-14(19)18-4-6-20-7-5-18/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLBVFHBUXNCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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